molecular formula C6H4F3NO2 B2471511 6-(Trifluoromethoxy)pyridin-3-ol CAS No. 1361494-43-0

6-(Trifluoromethoxy)pyridin-3-ol

Cat. No.: B2471511
CAS No.: 1361494-43-0
M. Wt: 179.098
InChI Key: XVUYREFCTJTRSU-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)pyridin-3-ol is an organic compound with the molecular formula C6H4F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridin-3-ol ring

Scientific Research Applications

6-(Trifluoromethoxy)pyridin-3-ol has diverse applications in scientific research, including:

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Trifluoromethylpyridines, a related group of compounds, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of “6-(Trifluoromethoxy)pyridin-3-ol” and similar compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)pyridin-3-ol typically involves the introduction of a trifluoromethoxy group to a pyridin-3-ol ring. One common method includes the reaction of pyridin-3-ol with trifluoromethoxy-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and quantity. These methods often utilize advanced technologies and equipment to optimize reaction conditions, minimize waste, and ensure safety .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized pyridines .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: 6-(Trifluoromethoxy)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions compared to similar compounds .

Properties

IUPAC Name

6-(trifluoromethoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUYREFCTJTRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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